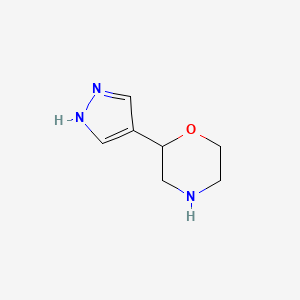

2-(1H-Pyrazol-4-yl)morpholine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(1H-pyrazol-4-yl)morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O/c1-2-11-7(5-8-1)6-3-9-10-4-6/h3-4,7-8H,1-2,5H2,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGSRUYGJCQXWDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)C2=CNN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 1h Pyrazol 4 Yl Morpholine Scaffolds

Strategies for Constructing the Pyrazole (B372694) Ring System in 2-(1H-Pyrazol-4-yl)morpholine Analogs

The construction of the pyrazole core is a critical step in the synthesis of this compound analogs. Various synthetic methodologies can be employed, each offering distinct advantages in terms of efficiency, regioselectivity, and substrate scope.

Cyclocondensation Approaches with Relevant Precursors

Cyclocondensation reactions are a cornerstone of pyrazole synthesis, typically involving the reaction of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. mdpi.commdpi.com In the context of this compound synthesis, this approach would ideally start with a 1,3-dicarbonyl precursor that already contains the morpholine (B109124) moiety at the C2 position.

The general Knorr pyrazole synthesis involves the condensation of a β-diketone with hydrazine. mdpi.com For the targeted scaffold, a hypothetical precursor such as 2-morpholino-1,3-diketone could be reacted with hydrazine hydrate. The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the 4-morpholinopyrazole ring. The choice of reaction conditions, such as solvent and temperature, can influence the reaction rate and yield.

| Precursor 1 | Precursor 2 | Product | Conditions | Reference |

| 2-morpholino-1,3-dicarbonyl | Hydrazine hydrate | 4-morpholino-1H-pyrazole | Acid or base catalysis, heating | mdpi.commdpi.com |

| α,β-unsaturated ketone with morpholine at β-position | Hydrazine hydrate | 4,5-dihydro-1H-pyrazole (pyrazoline) | Heating | Inferred |

While specific examples of this direct cyclocondensation to form this compound are not extensively detailed in the provided literature, the fundamental principles of pyrazole synthesis strongly support its feasibility. mdpi.commdpi.com

1,3-Dipolar Cycloaddition Reactions

The 1,3-dipolar cycloaddition is a powerful and highly regioselective method for constructing five-membered heterocyclic rings, including pyrazoles. researchgate.netchim.it This reaction involves the [3+2] cycloaddition of a 1,3-dipole, such as a nitrile imine, with a dipolarophile, typically an alkene or alkyne. researchgate.net

To synthesize this compound via this method, a morpholine-substituted dipolarophile would be required. For instance, a morpholinyl-substituted alkyne or a morpholinyl enamine could serve as the dipolarophile. The reaction with a nitrile imine, generated in situ from a hydrazonoyl halide and a base, would lead to the formation of the pyrazole ring with the morpholine moiety at the 4-position. researchgate.net The regioselectivity of the cycloaddition is governed by the electronic properties of both the dipole and the dipolarophile. chim.it

| 1,3-Dipole | Dipolarophile | Product | Key Features | Reference |

| Nitrile Imine | Morpholinyl-alkyne | 4-morpholino-1H-pyrazole | High regioselectivity | researchgate.net |

| Nitrile Imine | Morpholinyl-enamine | 4-morpholino-1H-pyrazole | Stepwise mechanism may be involved | mdpi.com |

This method offers a high degree of control over the substitution pattern of the resulting pyrazole ring.

Multicomponent Reaction Protocols for Scaffold Assembly

Multicomponent reactions (MCRs) have emerged as highly efficient and atom-economical tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. mdpi.com Several MCRs have been developed for the synthesis of pyrazole derivatives. bohrium.com

A potential MCR approach for the synthesis of this compound could involve the one-pot reaction of a morpholine-containing building block, a hydrazine, and a suitable carbonyl compound. For example, a three-component reaction of an aldehyde, an active methylene compound bearing a morpholine substituent, and a hydrazine could lead to the formation of the desired pyrazole scaffold. The specific outcome of the MCR would depend on the chosen components and reaction conditions.

| Component 1 | Component 2 | Component 3 | Product | Catalyst/Conditions | Reference |

| Aldehyde | Morpholinoacetonitrile | Hydrazine | 4-morpholino-5-amino-1H-pyrazole | Base catalysis | Inferred |

| Morpholine | β-ketoester | Hydrazine | 4-amino-3-morpholino-1H-pyrazol-5-one | Acid or base catalysis | mdpi.com |

MCRs offer a convergent and diversity-oriented approach to generate libraries of this compound analogs for screening purposes.

Approaches for Incorporating the Morpholine Moiety

An alternative synthetic strategy involves the initial construction of the pyrazole ring, followed by the introduction of the morpholine moiety at the C4 position. This can be achieved through direct linkage methods or by using a linker to connect the two heterocyclic rings.

Direct Linkage Methods

Directly attaching the morpholine ring to the C4 position of a pre-formed pyrazole is a common and effective strategy. This typically involves the reaction of a 4-halo-substituted pyrazole with morpholine under conditions that promote nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. researchgate.netmdpi.com This method has been successfully applied to the synthesis of 4-morpholinopyrazoles. The reaction of a 4-bromo- or 4-iodo-1H-pyrazole with morpholine in the presence of a palladium catalyst (e.g., Pd(dba)₂) and a suitable phosphine ligand (e.g., tBuDavePhos) affords the desired this compound in good yields. researchgate.netsci-hub.se

| Pyrazole Substrate | Amine | Catalyst/Ligand | Base | Product | Reference |

| 4-Bromo-1H-tritylpyrazole | Morpholine | Pd(dba)₂ / tBuDavePhos | NaOtBu | 4-Morpholino-1H-tritylpyrazole | researchgate.netsci-hub.se |

| 4-Iodo-1H-pyrazole | Morpholine | CuI | K₂CO₃ | 4-Morpholino-1H-pyrazole | sci-hub.se |

Copper-catalyzed C-N coupling reactions also provide a viable alternative for the amination of 4-halopyrazoles with morpholine. sci-hub.se

Linker-Mediated Introduction of the Morpholine Ring (e.g., ethyl linkers, methylene linkers)

Introducing a linker between the pyrazole and morpholine rings provides greater structural flexibility and allows for the fine-tuning of the molecule's properties. Common linkers include methylene (-CH₂-) and ethyl (-CH₂CH₂-) groups.

Methylene Linkers: A methylene bridge can be introduced via the Mannich reaction . openpharmaceuticalsciencesjournal.comnih.gov This involves the reaction of a pyrazole with formaldehyde and morpholine to yield a 4-(morpholinomethyl)-1H-pyrazole. researchgate.netderpharmachemica.com Alternatively, a 4-formylpyrazole can be subjected to reductive amination with morpholine. mdpi.comchemmethod.com Another approach is the alkylation of a pyrazole with N-(chloromethyl)morpholine. mdpi.comresearchgate.net

| Pyrazole Derivative | Reagents | Linker | Product | Reaction Type | Reference |

| 1H-Pyrazole | Formaldehyde, Morpholine | -CH₂- | 4-(Morpholinomethyl)-1H-pyrazole | Mannich Reaction | openpharmaceuticalsciencesjournal.comnih.gov |

| 4-Formyl-1H-pyrazole | Morpholine, Reducing Agent (e.g., NaBH₃CN) | -CH₂- | 4-(Morpholinomethyl)-1H-pyrazole | Reductive Amination | mdpi.comchemmethod.com |

| 1H-Pyrazole | N-(Chloromethyl)morpholine | -CH₂- | 1-(Morpholinomethyl)-1H-pyrazole | N-Alkylation | mdpi.comresearchgate.net |

Ethyl Linkers: An ethyl linker can be introduced by the alkylation of a pyrazole with an N-(2-haloethyl)morpholine, such as N-(2-chloroethyl)morpholine. mdpi.comresearchgate.net The pyrazole anion, generated by treatment with a base, acts as a nucleophile and displaces the halide to form the C-N bond, resulting in a 4-(2-morpholinoethyl)-1H-pyrazole. The regioselectivity of the alkylation (N1 vs. N2) can be influenced by the substituents on the pyrazole ring and the reaction conditions. researchgate.net

| Pyrazole | Alkylating Agent | Linker | Product | Reaction Type | Reference |

| 1H-Pyrazole | N-(2-Chloroethyl)morpholine | -CH₂CH₂- | 1-(2-Morpholinoethyl)-1H-pyrazole | N-Alkylation | mdpi.comresearchgate.net |

Derivatization Strategies for Enhancing Structural Diversity around this compound

Strategies for derivatization focus on introducing a wide range of substituents onto both the pyrazole and morpholine rings. These modifications can significantly alter the physicochemical properties of the parent molecule, including its polarity, lipophilicity, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile.

The pyrazole ring of the this compound scaffold offers multiple sites for substitution, including the two nitrogen atoms and the carbon atoms of the ring.

N-Substitution:

The unsubstituted nitrogen (N1) of the pyrazole ring is a primary target for derivatization. N-alkylation and N-arylation are common strategies to introduce various substituents at this position.

N-Alkylation: The introduction of alkyl groups on the pyrazole nitrogen can be achieved using alkyl halides in the presence of a base. A notable example is the synthesis of 2-(1-Methyl-1H-pyrazol-4-yl)morpholine. sigmaaldrich.com While specific conditions for the methylation of this compound are not detailed in the available literature, general methods for N-alkylation of pyrazoles are well-established. These reactions typically involve the deprotonation of the pyrazole nitrogen with a base, followed by nucleophilic attack on an alkyl halide. semanticscholar.org Another approach involves the use of trichloroacetimidate electrophiles with a Brønsted acid catalyst, which offers an alternative to methods requiring strong bases. semanticscholar.org

| Reaction | Reagents and Conditions | Potential Product |

|---|---|---|

| N-Methylation | Methyl iodide, Base (e.g., NaH, K2CO3), Solvent (e.g., DMF, Acetonitrile) | 2-(1-Methyl-1H-pyrazol-4-yl)morpholine |

| N-Ethylation | Ethyl bromide, Base, Solvent | 2-(1-Ethyl-1H-pyrazol-4-yl)morpholine |

| N-Benzylation | Benzyl chloride, Base, Solvent | 2-(1-Benzyl-1H-pyrazol-4-yl)morpholine |

N-Arylation: The introduction of aryl groups can be accomplished through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig or Ullmann condensation reactions. These methods allow for the formation of a C-N bond between the pyrazole nitrogen and an aryl halide or boronic acid.

C-Substitution:

The carbon atoms of the pyrazole ring can also be functionalized to introduce further diversity.

Halogenation: Electrophilic halogenation of pyrazoles typically occurs at the C4 position if it is unsubstituted. However, since the morpholine group already occupies the C4 position in the parent scaffold, halogenation would be directed to other available positions on the pyrazole ring, most likely C3 or C5. Reagents such as N-halosuccinimides (NCS, NBS, NIS) can be used for this purpose. researchgate.netbeilstein-archives.org A 4-halogenated pyrazole derivative could then serve as a versatile intermediate for further functionalization. researchgate.net

Formylation: The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich heterocyclic compounds like pyrazoles. researchgate.net This reaction introduces a formyl group (-CHO), which can then be used as a handle for a variety of subsequent chemical transformations, such as reductive amination or oxidation to a carboxylic acid.

Cross-Coupling Reactions: A halogenated derivative of this compound can be used in cross-coupling reactions like the Suzuki-Miyaura reaction to introduce new carbon-carbon bonds. rsc.orgmdpi.commdpi.comnih.govresearchgate.net For instance, a bromo-substituted pyrazolyl-morpholine could be coupled with various boronic acids to introduce aryl, heteroaryl, or alkyl groups.

| Reaction | Reagents and Conditions | Potential Intermediate/Product |

|---|---|---|

| Bromination | N-Bromosuccinimide (NBS), Solvent (e.g., CCl4) | 2-(Bromo-1H-pyrazol-4-yl)morpholine |

| Suzuki Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh3)4), Base (e.g., K2CO3) | 2-(Aryl-1H-pyrazol-4-yl)morpholine |

The morpholine ring itself can be modified to introduce additional structural diversity, although this is generally less common than pyrazole derivatization for this specific scaffold.

N-Alkylation of Morpholine: The nitrogen atom of the morpholine ring is a secondary amine and can undergo N-alkylation. However, in the context of the this compound scaffold, this nitrogen is part of the morpholine ring structure and its reactivity will be influenced by the pyrazole substituent. General methods for N-alkylation of morpholine often involve reaction with alcohols over a catalyst or with alkyl halides. researchgate.net

Introduction of Substituents on the Morpholine Ring: The synthesis of substituted morpholine analogues often starts from appropriately substituted precursors rather than by direct substitution on a pre-formed morpholine ring. chemrxiv.orgenamine.net For example, using a substituted 2-aminoethanol in the initial synthesis would lead to a substituted morpholine ring in the final product. nih.gov

| Strategy | Approach | Potential Product |

|---|---|---|

| Introduction of Substituents | Synthesis from a substituted 2-aminoethanol precursor | Substituted this compound |

Structure Activity Relationship Sar Studies of 2 1h Pyrazol 4 Yl Morpholine Derivatives

Elucidation of Key Pharmacophores within the Pyrazole-Morpholine System

Pharmacophore mapping studies on various classes of pyrazole-containing compounds have identified key features essential for their biological activity. For the 2-(1H-pyrazol-4-yl)morpholine system, the fundamental pharmacophore can be described by the spatial arrangement of hydrogen bond donors, hydrogen bond acceptors, and hydrophobic regions.

The pyrazole (B372694) ring itself offers crucial interaction points. The N-H group of the pyrazole can act as a hydrogen bond donor, while the second nitrogen atom can serve as a hydrogen bond acceptor. The aromatic nature of the pyrazole ring also allows for hydrophobic and aromatic interactions with biological targets.

The morpholine (B109124) ring introduces additional key features. The oxygen atom of the morpholine is a hydrogen bond acceptor, and the nitrogen atom can also act as a hydrogen bond acceptor or be protonated to form a salt, depending on the physiological pH and the substitution pattern. The chair conformation of the morpholine ring also positions its substituents in specific spatial orientations, which can be critical for binding to a target protein.

Pharmacophore models for related heterocyclic compounds, such as pyrazoline derivatives, often highlight the importance of substituents at various positions on the pyrazole and adjacent rings. nih.gov For instance, in a series of pyrazoline-based inhibitors, the presence of specific aromatic and hydrogen-bonding groups at defined distances was found to be critical for activity. These general principles can be extrapolated to the this compound scaffold, where the pyrazole and morpholine rings serve as the core framework for positioning these key interacting moieties.

Impact of Substituents on Biological Potency and Selectivity

The biological potency and selectivity of this compound derivatives can be significantly modulated by the nature and position of substituents on both the pyrazole and morpholine rings. These modifications can influence the electronic properties, steric bulk, and lipophilicity of the molecule, thereby affecting its interaction with the target protein.

The introduction of aromatic and heteroaromatic substituents on the pyrazole ring can have profound electronic effects that alter the compound's biological activity. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can modulate the pKa of the pyrazole ring and influence the strength of hydrogen bonding interactions.

For example, in a series of pyrazolopyridazine inhibitors of p38α mitogen-activated protein kinase (MAPK), the electronic nature of substituents on a fused pyrazole ring system was shown to be a key determinant of potency. nih.gov While not directly this compound derivatives, these findings suggest that similar electronic modulation could be beneficial for this scaffold.

| Compound | R1 (on Pyrazole) | R2 (on Morpholine) | Kinase Inhibition (IC50, nM) |

| 1a | -H | -H | 580 |

| 1b | -Cl | -H | 250 |

| 1c | -CF3 | -H | 120 |

| 1d | -H | -CH3 | 610 |

This is a representative data table based on general SAR principles for pyrazole-based kinase inhibitors and does not represent actual experimental data for this compound derivatives.

The size, shape, and lipophilicity of substituents play a critical role in the binding of this compound derivatives to their biological targets. Steric hindrance can prevent a molecule from fitting into a binding pocket, while appropriate bulky groups can enhance van der Waals interactions and improve potency.

Lipophilicity, often expressed as logP, is a crucial parameter for drug-likeness. In a series of pyrazoline derivatives, it was observed that the lipophilicity of substituents on the phenyl rings attached to the pyrazoline core significantly influenced their antidepressant activity. nih.gov For the this compound scaffold, balancing lipophilicity is key to achieving good cell permeability and oral bioavailability without excessive non-specific binding.

| Compound | Substituent (R1) | logP | Cell Permeability (Papp, 10⁻⁶ cm/s) |

| 2a | -H | 1.8 | 5.2 |

| 2b | -CH3 | 2.3 | 7.8 |

| 2c | -C(CH3)3 | 3.5 | 12.1 |

| 2d | -OCH3 | 1.9 | 6.1 |

This is a representative data table illustrating the general trend of how lipophilicity can affect cell permeability and does not represent actual experimental data for this compound derivatives.

Role of the Pyrazole Ring Orientation and Substitutions in Modulating Activity

The orientation of the pyrazole ring and the position of its substituents are critical for proper alignment within the binding site of a target protein. N-alkylation of the pyrazole ring is a common strategy to explore the chemical space around the core scaffold and can significantly impact biological activity. semanticscholar.org

In a study of pyrazol-4-yl-pyridine derivatives as positive allosteric modulators of the M4 muscarinic acetylcholine (B1216132) receptor, the nature of the substituent on the pyrazole nitrogen was found to be crucial for potency. nih.gov Small alkyl groups were generally well-tolerated, while larger or more polar groups could either enhance or diminish activity depending on the specific interactions they formed within the allosteric binding site.

Furthermore, the substitution pattern on the carbon atoms of the pyrazole ring dictates the vectoral projection of these groups. For a 4-substituted pyrazole, substituents at the 1, 3, and 5 positions will project into different regions of a binding pocket, and SAR studies are essential to determine the optimal substitution pattern for a given target.

Conformation and Stereochemistry of the Morpholine Moiety in Active Analogs

The morpholine ring typically adopts a chair conformation, which places its substituents in either axial or equatorial positions. The stereochemistry of substituents on the morpholine ring can have a profound impact on biological activity, as it determines their spatial orientation and ability to interact with the target.

In a study of pyrazoline derivatives, the stereochemistry at the C-5 position of the pyrazoline ring was found to be a key determinant of activity. nih.gov Although this is a different ring system, it highlights the general principle that stereochemistry is often a critical factor for the biological activity of heterocyclic compounds. For this compound derivatives, the introduction of chiral centers on the morpholine ring would necessitate the separation and biological evaluation of individual enantiomers or diastereomers to fully understand the SAR.

Conformational analysis of bioactive molecules is often performed using computational methods and can provide insights into the likely binding conformation. For pyrazolo[3,4-d]pyrimidine derivatives, different solid-state conformations have been observed, indicating that the molecule can adopt different shapes depending on its environment. mdpi.com The preferred conformation of the morpholine ring and its substituents in a bioactive this compound derivative would be one that minimizes steric clashes and maximizes favorable interactions within the binding site.

Modulation of Physicochemical Properties (e.g., Metabolic Stability, Aqueous Solubility) via SAR Principles

Beyond optimizing potency, SAR studies are crucial for fine-tuning the physicochemical properties of this compound derivatives to ensure they have a suitable profile for drug development. Key properties that are often modulated include metabolic stability and aqueous solubility.

Metabolic instability can lead to rapid clearance of a compound from the body, reducing its efficacy. Common metabolic liabilities include unsubstituted aromatic rings and certain functional groups that are susceptible to enzymatic degradation. Strategies to improve metabolic stability include the introduction of blocking groups at metabolically labile positions, such as fluorine atoms, or the replacement of a metabolically susceptible moiety with a more stable bioisostere. researchgate.net

| Compound | Modification | Metabolic Stability (t½, min) | Aqueous Solubility (µg/mL) |

| 3a | Parent Compound | 15 | 10 |

| 3b | Addition of -F to phenyl ring | 45 | 12 |

| 3c | Replacement of -CH3 with -CH2OH | 20 | 50 |

| 3d | N-alkylation of pyrazole with -(CH2)2OH | 25 | 80 |

This is a representative data table illustrating common strategies to improve metabolic stability and aqueous solubility and does not represent actual experimental data for this compound derivatives.

Molecular Mechanisms and Biological Targets of 2 1h Pyrazol 4 Yl Morpholine Analogs

Enzyme Inhibition Profiles

The following subsections explore the specific interactions and inhibitory activities of 2-(1H-Pyrazol-4-yl)morpholine analogs and related pyrazole (B372694) derivatives against key enzyme systems.

The pyrazole scaffold is a well-established pharmacophore in the design of protein kinase inhibitors, playing a crucial role in treatments for cancer and inflammatory diseases. nih.gov Analogs incorporating this moiety have shown potent activity against several important kinases.

Aurora Kinases Derivatives of the pyrazole-benzimidazole structure have been optimized to create potent dual inhibitors of Aurora A and Aurora B kinases, with IC50 values around 3 nM. acs.org One such clinical candidate, AT9283, is a pyrazol-4-yl urea (B33335) containing a morpholine (B109124) group. acs.org Other pyrazole-based compounds have demonstrated significant antiproliferative activity by inhibiting Aurora kinases. For instance, compound 6 (from a series of pyrazole-based agents) showed an IC50 of 0.16 µM against Aurora kinase A and inhibited the growth of HCT116 colon cancer and MCF7 breast cancer cell lines with IC50 values of 0.39 µM and 0.46 µM, respectively. nih.gov Furthermore, a series of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives were evaluated, with compound 10e exhibiting inhibitory activity against Aurora A (IC50 = 0.939 μM) and Aurora B (IC50 = 0.583 μM). nih.gov

Janus Kinase 2 (JAK2) The JAK/STAT signaling pathway is critical for cell growth and hematopoiesis, and its dysregulation is linked to cancers and inflammatory conditions. nih.gov Several 4-amino-(1H)-pyrazole derivatives have been identified as potent JAK inhibitors. nih.gov Compound 3f from one such series demonstrated potent inhibition against JAK1, JAK2, and JAK3 with IC50 values of 3.4 nM, 2.2 nM, and 3.5 nM, respectively. nih.gov Another study focusing on multi-targeted inhibitors found that the 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivative 10e was a potent inhibitor of JAK2 (IC50 = 0.166 μM) and JAK3 (IC50 = 0.057 μM). nih.gov The pyrazol-4-yl urea compound AT9283 also demonstrated JAK2 inhibitory activity. acs.org

Abl and BCR-Abl Inhibition of the Bcr-Abl kinase is a key strategy for treating chronic myeloid leukemia (CML). nih.gov Pyrazole derivatives have been successfully developed as Bcr-Abl inhibitors. One phenyl-pyrazole derivative, compound 10 , showed an IC50 value of 14.2 nM against Bcr-Abl kinase. nih.gov Docking studies of this compound indicated that its pyridine (B92270) ring binds to the hinge region, while the amide linker forms hydrogen bonds with key residues. nih.gov Another clinical candidate, Asciminib, which features a pyrazole ring, acts as an allosteric inhibitor of Bcr-Abl, including the T315I mutant, with an IC50 of 25 nM. nih.gov

CDK2 The pyrazol-4-yl urea compound AT9283, known for its potent Aurora kinase activity, has also been studied in complex with Cyclin-dependent kinase 2 (CDK2), indicating its multi-targeted nature. acs.org

| Compound/Analog Series | Target Kinase | Inhibitory Concentration (IC50) |

|---|---|---|

| AT9283 (Pyrazol-4-yl urea) | Aurora A/B | ~3 nM |

| Compound 6 (Pyrazole-based) | Aurora A | 0.16 µM |

| Compound 10e (3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole) | Aurora A | 0.939 µM |

| Compound 10e | Aurora B | 0.583 µM |

| Compound 3f (4-amino-(1H)-pyrazole) | JAK2 | 2.2 nM |

| Compound 10e | JAK2 | 0.166 µM |

| Compound 10 (Phenyl-pyrazole) | Bcr-Abl | 14.2 nM |

| Asciminib | Bcr-Abl (T315I mutant) | 25 nM |

Pyrazole derivatives are foundational structures for selective COX-2 inhibitors, which are a cornerstone in the management of inflammation. nih.govnih.gov A series of non-acidic polysubstituted pyrazoles and pyrano[2,3-c]pyrazoles were synthesized and evaluated for anti-inflammatory activity. nih.gov Within this group, compounds 10 , 17 , and 27 demonstrated significant COX-2 inhibition and high selectivity, with selectivity index (SI) values of 7.83, 6.87, and 7.16, respectively, comparable to the reference drug celecoxib (B62257) (SI = 8.68). nih.gov Another pyrazole derivative, compound AD 532 ((4-(3-(4-Methylphenyl)-4-cyano-1H-pyrazol-1-yl)benzenesulfonamide)), also showed promising results as a COX-2 inhibitor. nih.gov

| Compound/Analog Series | Target Enzyme | Selectivity Index (SI = COX-1 IC50/COX-2 IC50) |

|---|---|---|

| Compound 10 (Bipyrazole) | COX-2 | 7.83 |

| Compound 17 (Polysubstituted Pyrazole) | COX-2 | 6.87 |

| Compound 27 (Pyranopyrazole) | COX-2 | 7.16 |

| Celecoxib (Reference) | COX-2 | 8.68 |

Monoamine oxidases (MAOs) are key enzymes in the metabolism of neurotransmitters, and their inhibition is a therapeutic strategy for depression and neurodegenerative disorders. nih.govunair.ac.id Pyrazoline derivatives, which are dihydro derivatives of pyrazole, have been extensively studied as MAO inhibitors. nih.gov A series of 2-methoxy-4-(5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenol derivatives were found to be selective and reversible inhibitors of human MAO-A (hMAO-A). nih.gov Notably, compound 7 was identified as a highly potent hMAO-A inhibitor with a Ki value of 0.06 µM, which is more potent than the standard drug Moclobemide (Ki = 0.11 µM). nih.gov Most compounds in this series were selective for hMAO-A, with the exception of compound 4 , which was a selective inhibitor of hMAO-B, and compound 12 , which was nonselective. nih.gov

| Compound/Analog Series | Target Enzyme | Inhibition Constant (Ki) | Selectivity |

|---|---|---|---|

| Compound 7 (Pyrazoline derivative) | hMAO-A | 0.06 µM | Selective for hMAO-A |

| Moclobemide (Reference) | hMAO-A | 0.11 µM | Selective for hMAO-A |

| Compound 4 (Pyrazoline derivative) | hMAO-B | - | Selective for hMAO-B |

| Compound 12 (Pyrazoline derivative) | hMAO-A/B | - | Nonselective |

The inhibition of acetylcholinesterase (AChE) is a primary therapeutic approach for Alzheimer's disease. nih.gov A series of novel 2-pyrazoline (B94618) derivatives were synthesized and evaluated for their AChE inhibitory effects. nih.govresearchgate.net Among them, 1-(3-Nitrophenyl)-3-(thiophen-3-yl)-5-[4-(4-morpholinyl)phenyl]-2-pyrazoline (compound 2l ) demonstrated significant and selective AChE inhibitory activity with an IC50 value of 0.040 μM. nih.gov This potency is close to that of the established drug donepezil (B133215) (IC50 = 0.021 μM). Molecular docking studies suggest that the nitro group on the phenyl moiety of compound 2l allows for additional hydrogen bonds and a salt bridge at the active site of AChE, contributing to its high inhibitory effect. nih.gov

| Compound | Target Enzyme | Inhibitory Concentration (IC50) |

|---|---|---|

| Compound 2l (Pyrazoline with morpholinylphenyl group) | AChE | 0.040 µM |

| Donepezil (Reference) | AChE | 0.021 µM |

Tyrosinase is a key enzyme in melanin (B1238610) synthesis, and its inhibitors are valuable in cosmetics for skin lightening and in medicine for treating hyperpigmentation disorders. nih.govmdpi.com Pyrazole derivatives have been identified as promising candidates for tyrosinase inhibition. researchgate.netmdpi.com Studies on carbothioamidopyrazole derivatives showed that compounds with a methyl group at the C-3 position of the pyrazole ring were effective tyrosinase inhibitors. mdpi.com Specifically, compound 4 from this series exhibited much stronger inhibitory effects than the standard inhibitor, kojic acid. mdpi.com Molecular docking simulations suggest that these derivatives may block the enzyme's active site, preventing substrate access. researchgate.netmdpi.com

| Compound/Analog Series | Target Enzyme | Relative Potency |

|---|---|---|

| Compound 4 (Carbathioamidopyrazole) | Tyrosinase | More potent than kojic acid |

| Compound 5k (Thiosemicarbazone derivative) | Tyrosinase | Highest inhibitory activity in its series |

DNA Gyrase DNA gyrase is an essential bacterial enzyme and a validated target for antibiotics. mdpi.com A series of novel 4,5-dihydropyrazole derivatives containing a dinitrobenzotrifluoride moiety were designed as DNA gyrase inhibitors. nih.gov Compound 4d from this series showed potent inhibitory activity against B. subtilis DNA gyrase and S. aureus DNA gyrase with an IC50 of 0.125 μg/mL. nih.gov Another compound, 4t , displayed broad-spectrum antibacterial activity with minimum inhibitory concentration (MIC) values as low as 0.39 μg/mL against several bacterial strains. nih.gov Docking simulations indicated that these compounds fit into the ATP-binding site of the GyrB subunit. nih.govresearchgate.net

| Compound | Target Enzyme | Inhibitory Concentration (IC50) |

|---|---|---|

| Compound 4d (4,5-dihydropyrazole) | B. subtilis DNA gyrase | 0.125 µg/mL |

| Compound 4d (4,5-dihydropyrazole) | S. aureus DNA gyrase | 0.125 µg/mL |

Lanosterol 14-alpha demethylase (CYP51) This cytochrome P450 enzyme is essential for sterol biosynthesis in fungi and is the primary target for azole antifungals. nih.govwikipedia.org The azole class of compounds, which includes pyrazoles, functions by having a nitrogen atom from the azole ring coordinate to the heme iron in the enzyme's active site, thereby inhibiting its function. nih.gov While specific inhibitory data for this compound analogs against CYP51 is not detailed, the fundamental mechanism of action for azole antifungals is well-established, and derivatives based on this scaffold are of significant interest for developing new antifungal agents. nih.gov

Receptor Modulation and Antagonism (e.g., Sigma 1 Receptor)

Analogs of this compound have been identified as potent and selective antagonists of the Sigma 1 Receptor (S1R), a unique ligand-regulated molecular chaperone protein. A prominent example from this class is the compound 4-{2-[5-Methyl-1-(naphthalen-2-yl)-1H-pyrazol-3-yloxy]ethyl}morpholine, also known as S1RA or E-52862. wikipedia.org

Research has demonstrated the high affinity of S1RA for the Sigma 1 Receptor. wikipedia.org Its binding affinity is characterized by a Ki value of 17.0 ± 7.0 nM for the human S1R. wikipedia.org Furthermore, S1RA exhibits significant selectivity for the S1R over the Sigma 2 Receptor (S2R), with a Ki greater than 1000 nM for S2R. nih.govexplorationpub.com This selectivity is a key feature, as it minimizes off-target effects. The antagonistic nature of S1RA has been confirmed in studies where its activity was not altered by allosteric modulators that typically affect agonists.

The high selectivity of S1RA has been established through extensive screening against a wide array of other molecular targets. In a panel of over 170 receptors, transporters, ion channels, and enzymes, S1RA showed no significant affinity, with Ki values generally exceeding 1 µM. wikipedia.orgnih.gov A minor exception was a moderate affinity for the human 5-HT2B receptor, though its functional antagonism at this receptor was found to be very low. nih.gov

| Receptor | Species | Binding Affinity (Ki) |

|---|---|---|

| Sigma 1 (σ1) | Human | 17.0 nM nih.gov |

| Sigma 1 (σ1) | Guinea Pig | 23.5 nM nih.gov |

| Sigma 2 (σ2) | Guinea Pig | > 1000 nM nih.gov |

| Sigma 2 (σ2) | Rat | > 1000 nM nih.gov |

Modulation of Intracellular Signaling Pathways

The antagonism of the Sigma 1 Receptor by this compound analogs, such as S1RA, leads to the modulation of various intracellular signaling pathways. The S1R, acting as a molecular chaperone, can influence the activity of numerous proteins, and its inhibition can therefore have widespread downstream effects, particularly under conditions of cellular stress or pathological states. nih.govresearchgate.net

One of the key areas of modulation is calcium signaling. S1RA has been shown to inhibit intracellular calcium responses. medchemexpress.com This is significant as S1R is known to be involved in regulating calcium flux between the endoplasmic reticulum and mitochondria. By antagonizing S1R, these analogs can interfere with this process.

Furthermore, S1RA has been found to impact the function of the TRPA1 ion channel. It impairs the formation of TRPA1-Sigma-1R complexes and leads to a reduction in the expression of TRPA1 at the plasma membrane. medchemexpress.com This demonstrates a specific mechanism by which these analogs can modulate ion channel activity through their interaction with S1R.

In the context of the central nervous system, the effects of S1RA on neurotransmitter release have been documented. Systemic administration of S1RA has been observed to enhance the levels of noradrenaline in the spinal dorsal horn. researchgate.net Concurrently, it attenuates the release of glutamate (B1630785) that is evoked by noxious stimuli. researchgate.net This modulation of neurotransmitter systems is believed to contribute to the analgesic properties of these compounds. The antinociceptive effects of S1RA are linked to the activation of spinal α2-adrenoceptors, which in turn may inhibit glutamate release. researchgate.net

| Signaling Pathway/Target | Observed Effect of S1RA | Potential Consequence |

|---|---|---|

| Intracellular Calcium | Inhibition of responses medchemexpress.com | Alteration of cellular processes dependent on calcium homeostasis |

| TRPA1 Ion Channel | Impairs formation of TRPA1–Sigma-1R complexes; Reduces TRPA1 expression at the plasma membrane medchemexpress.com | Modulation of sensory signaling, particularly in pain pathways |

| Spinal Noradrenaline | Enhancement of levels researchgate.net | Activation of descending inhibitory pain pathways |

| Spinal Glutamate | Attenuation of evoked release researchgate.net | Reduction of excitatory neurotransmission in pain signaling |

Cellular and Subcellular Localization Studies of Active Analogs

Understanding the cellular and subcellular distribution of active this compound analogs is crucial for elucidating their mechanism of action. Studies on S1RA (E-52862) have shown that it can cross the blood-brain barrier and bind to Sigma 1 Receptors within the central nervous system. nih.gov The occupancy of S1R in the CNS has been shown to correlate with the pharmacological effects of the compound. nih.gov

The biological target of these analogs, the Sigma 1 Receptor, is primarily localized to the endoplasmic reticulum (ER), particularly at the mitochondria-associated membrane (MAM). This strategic location places S1R in a position to modulate communication between these two organelles. The S1R can also be found in the nuclear envelope and can translocate to the plasma membrane under certain conditions.

While the localization of the target receptor is well-characterized, detailed studies specifically imaging the subcellular distribution of active analogs like S1RA are not extensively available in the reviewed literature. However, the observed effects on intracellular signaling pathways originating from the ER and plasma membrane are consistent with the known localization of the Sigma 1 Receptor. The ability of S1RA to influence processes within the central nervous system confirms its capacity to access and act within the relevant cellular compartments.

Preclinical Pharmacological Investigations of 2 1h Pyrazol 4 Yl Morpholine Derivatives

In Vitro Cellular Efficacy Studies

Derivatives incorporating the pyrazole (B372694) and morpholine (B109124) moieties have demonstrated significant antiproliferative and cytotoxic effects across a broad spectrum of human cancer cell lines.

One study detailed the synthesis of novel dihydropyrazole derivatives containing morpholine, which were evaluated for their ability to inhibit the interaction between adenomatous polyposis coli (APC) and Asef, a pathway implicated in colon cancer. Among the synthesized compounds, one derivative exhibited potent anti-proliferation activity against HCT116 (colon carcinoma) cells with an IC50 value of 0.10 ± 0.01 μM, which was more potent than the reference drug Regorafenib (IC50 = 0.16 ± 0.04 μM). nih.gov

In another investigation, a series of morpholine-substituted quinazoline (B50416) derivatives were assessed for their cytotoxic potential. These compounds showed significant activity against A549 (lung carcinoma) and MCF-7 (breast adenocarcinoma) cell lines. For instance, compound AK-3 displayed IC50 values of 10.38 ± 0.27 μM against A549 cells and 6.44 ± 0.29 μM against MCF-7 cells. Another derivative, AK-10, showed even greater potency with IC50 values of 8.55 ± 0.67 μM and 3.15 ± 0.23 μM against A549 and MCF-7 cells, respectively. rsc.org

Furthermore, a series of novel pyrazoline derivatives were designed and evaluated for their antiproliferative activity against HepG2 (hepatocellular carcinoma), HeLa (cervical cancer), and A549 cells. nih.gov Two compounds, 1b and 2b, demonstrated the best activity against HepG-2 cells with IC50 values of 6.78 μM and 16.02 μM, respectively. These compounds also showed potent activity against HeLa cells. Additionally, other derivatives in the same series were identified as promising agents against A549 cells, with notable inhibitory effects. nih.gov

The antiproliferative activity of pyrazoline derivatives has also been observed in lung cancer cell lines. One study investigated a series of pyrazolines for their effects on A549 human lung adenocarcinoma cells. A 4-methoxyphenyl (B3050149) substituted derivative was identified as a promising anticancer agent due to its selective inhibitory effect on A549 cells. mdpi.com

| Compound/Derivative Type | Cell Line | Cancer Type | IC50 (μM) | Reference |

|---|---|---|---|---|

| Dihydropyrazole-morpholine derivative | HCT116 | Colon Carcinoma | 0.10 ± 0.01 | nih.gov |

| Morpholine-quinazoline (AK-3) | A549 | Lung Carcinoma | 10.38 ± 0.27 | rsc.org |

| Morpholine-quinazoline (AK-3) | MCF-7 | Breast Adenocarcinoma | 6.44 ± 0.29 | rsc.org |

| Morpholine-quinazoline (AK-10) | A549 | Lung Carcinoma | 8.55 ± 0.67 | rsc.org |

| Morpholine-quinazoline (AK-10) | MCF-7 | Breast Adenocarcinoma | 3.15 ± 0.23 | rsc.org |

| Pyrazoline derivative (1b) | HepG-2 | Hepatocellular Carcinoma | 6.78 | nih.gov |

| Pyrazoline derivative (2b) | HepG-2 | Hepatocellular Carcinoma | 16.02 | nih.gov |

The pyrazole nucleus is a well-established pharmacophore in the design of antimicrobial agents. mdpi.com Various derivatives containing the pyrazole scaffold have been synthesized and screened for their activity against a range of bacterial and fungal pathogens.

A study on novel pyrazoline derivatives demonstrated their potential as antimicrobial and antifungal agents. The synthesized compounds were tested against bacterial strains such as Staphylococcus aureus and Escherichia coli, and fungal species including Aspergillus niger and Helminthosporium torulosum. The results indicated that different derivatives possessed varying degrees of antibacterial and antifungal activity, with some showing significant zones of inhibition. wisdomlib.org

In another research, different pyrazoline derivatives were synthesized and screened for their antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as for antifungal activity. One compound, P1, showed the highest antibacterial activity against E. coli, P. aeruginosa, and B. pumilus. Another compound, A6, exhibited the highest antifungal activity against A. niger and P. chrysogenum. japer.in

Further studies have confirmed the antimicrobial potential of this class of compounds. A series of pyrazole derivatives were evaluated against Gram-positive bacteria, Gram-negative bacteria, and fungi, with most of the compounds showing a moderate degree of potent antimicrobial activity. mdpi.com

| Compound/Derivative Type | Pathogen | Activity | Reference |

|---|---|---|---|

| Pyrazoline derivatives | Staphylococcus aureus, Escherichia coli | Varying degrees of antibacterial activity | wisdomlib.org |

| Pyrazoline derivatives | Aspergillus niger, Helminthosporium torulosum | Varying degrees of antifungal activity | wisdomlib.org |

| Pyrazoline derivative (P1) | E. coli, P. aeruginosa, B. pumilus | Highest antibacterial activity in the series | japer.in |

| Pyrazoline derivative (A6) | A. niger, P. chrysogenum | Highest antifungal activity in the series | japer.in |

The pyrazole scaffold is a key component of several well-known non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov Research into novel pyrazole derivatives continues to explore their potential as anti-inflammatory and analgesic agents.

A study on a novel pyrazole derivative, FR140423, investigated its anti-inflammatory and analgesic properties. In recombinant human cyclooxygenase (COX) enzyme assays, this compound was found to be a selective COX-2 inhibitor, being 150 times more selective for COX-2 over COX-1. nih.gov This selectivity is a desirable trait for reducing the gastrointestinal side effects associated with non-selective NSAIDs.

In another study, a series of novel pyrazole and pyrazoline derivatives were evaluated in vitro for their antioxidant and lipoxygenase (LOX) inhibitory activities, both of which are relevant to inflammation. Several of the pyrazoline derivatives were found to be more potent than the pyrazole counterparts. One pyrazoline compound, 2g, was the most potent LOX inhibitor with an IC50 of 80 µM. nih.gov

Furthermore, a library of pyrazolo[1,5-a]quinazoline compounds was screened for their ability to inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity in human monocytic cells, a key pathway in inflammation. This screening identified 13 compounds with anti-inflammatory activity (IC50 < 50 µM). mdpi.com

Many pyrazole and pyrazoline derivatives have been reported to possess antioxidant properties. jrmds.in These compounds are evaluated for their ability to scavenge free radicals and prevent oxidative damage.

One study assessed the antioxidant capacity of six novel synthetic pyrazoline derivatives using various assays, including the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay and the ferric-reducing antioxidant power (FRAP) assay. The compounds showed varying capacities to scavenge free radicals and protect against lipid peroxidation in rat brain homogenates. One particular derivative was found to be the most effective at preventing both basal and induced lipid peroxidation. nih.gov

In another investigation, a series of pyrazoline derivatives were synthesized and evaluated for their antioxidant activity. The study concluded that there is ample scope for further developing these compounds as good lead candidates for scavenging free radicals. researchgate.net

The antioxidant potential of derivatives containing a morpholine moiety has also been explored. A study on 1,2,4-triazole (B32235) derivatives with a morpholine component established some structure-activity relationships regarding their antioxidant effects. Almost all the studied 4-R-3-(morpholinomethyl)-4H-1,2,4-triazole-5-thioles showed antioxidant action to varying degrees. zsmu.edu.ua

In vitro metabolic stability assays are crucial in early drug discovery to predict the in vivo pharmacokinetic properties of a compound. nuvisan.com These assays typically use liver microsomes or hepatocytes to determine a compound's intrinsic clearance. pharmaron.com

While specific metabolic stability data for this compound is not extensively published, studies on related structures highlight the importance of this evaluation. For instance, in the development of mTOR kinase inhibitors, the morpholine moiety was explored for its metabolic stability. One study investigated isosteres of morpholine to develop metabolically stable compounds. A derivative, compound 11b, showed high metabolic stability in a human hepatocyte assay. nih.gov

The general procedure for these assays involves incubating the test compound with a metabolically active system like liver microsomes or hepatocytes and monitoring the decrease in the parent compound's concentration over time. springernature.com This allows for the calculation of key pharmacokinetic parameters such as the half-life (t1/2) and in vitro intrinsic clearance (CLint). nuvisan.com

In silico ADME and toxicity predictions are often employed in the early stages of drug discovery. For a series of 2-pyrazoline (B94618) derivatives, in silico studies predicted that the synthesized compounds successfully passed pharmacokinetic barriers without significant indications of acute or neurotoxicity. nih.gov These predictions are often followed by in vitro and in vivo toxicological studies.

Acute toxicity studies are also a part of the safety evaluation. For a novel quinazoline derivative, an acute toxicity study in mice, following OECD Guideline 423, showed no mortality or significant clinical signs up to a high dose, indicating a good safety margin. jneonatalsurg.com Such studies provide essential information on the safety profile of new chemical entities.

In Vivo Efficacy in Preclinical Animal Models

The in vivo assessment of novel chemical entities in preclinical animal models is a critical step in the drug discovery and development process. These studies provide essential information on the efficacy, and pharmacokinetic/pharmacodynamic relationships of a compound in a complex biological system, which cannot be obtained from in vitro assays alone. For derivatives of this compound, in vivo studies have begun to explore their therapeutic potential across a range of disease areas, including oncology, neuropathic pain, infectious diseases, and inflammation.

Efficacy in Cancer Xenograft Models

Derivatives of the this compound scaffold have been investigated for their anticancer properties in vivo. Specifically, a series of dihydropyrazole derivatives incorporating a morpholine moiety were evaluated for their pharmacological efficiency in an orthotopic transplantation model of colon cancer. One of the lead compounds from this series demonstrated significant tumor growth inhibitory activity. nih.gov This suggests that the pyrazole-morpholine core structure may serve as a valuable backbone for the development of novel anticancer agents.

Further research into other pyrazole derivatives has shown efficacy in various xenograft models. For instance, certain pyrazolo[3,4-d]pyrimidine derivatives have been shown to be cytotoxic in xenograft HT-29 tumor-bearing mice. nih.gov Additionally, some 3,4-diaryl pyrazole derivatives have displayed significant tumor growth inhibitory activity at low concentrations in an orthotopic murine mammary tumor model. nih.gov While these studies were not conducted on this compound itself, they highlight the potential of the broader pyrazole class of compounds in oncology.

Table 1: In Vivo Efficacy of Pyrazole Derivatives in Cancer Xenograft Models

| Compound Class | Animal Model | Cancer Type | Key Findings |

|---|---|---|---|

| Dihydropyrazole-morpholine derivatives | Orthotopic transplantation | Colon Cancer | Significant tumor growth inhibition |

| Pyrazolo[3,4-d]pyrimidine derivatives | Xenograft HT-29 tumor-bearing mice | Colon Cancer | In vivo cytotoxicity |

| 3,4-diaryl pyrazole derivatives | Orthotopic murine mammary tumor model | Mammary Cancer | Significant tumor growth inhibitory activity |

Therapeutic Potential in Neuropathic Pain Models

Neuropathic pain is a chronic and debilitating condition that arises from damage to the nervous system. Preclinical animal models are essential for understanding the underlying mechanisms of neuropathic pain and for the development of new analgesic drugs. Commonly used models include the chronic constriction injury (CCI), partial sciatic nerve ligation (PSL), and spinal nerve ligation (SNL) models, as well as models of diabetic neuropathy and chemotherapy-induced neuropathic pain. nih.govnih.gov

While the pyrazole scaffold is a component of some established analgesic and anti-inflammatory drugs, specific in vivo studies evaluating the efficacy of this compound or its direct derivatives in preclinical models of neuropathic pain are not extensively documented in the current scientific literature. The assessment of such compounds in models like the CCI or SNL rat models would be a critical step in determining their potential as novel treatments for neuropathic pain. These models allow for the evaluation of a compound's ability to alleviate key symptoms of neuropathic pain, such as mechanical allodynia and thermal hyperalgesia.

Efficacy against Infectious Diseases (e.g., Visceral Leishmaniasis)

Visceral leishmaniasis (VL), caused by protozoan parasites of the Leishmania genus, is a severe and often fatal infectious disease. The development of new, effective, and safe oral treatments for VL is a global health priority. Preclinical evaluation of novel compounds in animal models of VL, such as the Leishmania donovani infected hamster or mouse model, is a crucial part of the drug discovery pipeline. researchgate.netfapesp.brnih.govnih.gov

The pyrazole nucleus is a common feature in many heterocyclic compounds with a wide range of pharmacological activities, including antimicrobial properties. However, there is a lack of specific in vivo efficacy data for this compound and its derivatives in animal models of visceral leishmaniasis. Future investigations would be necessary to determine if this particular chemical scaffold holds promise for the treatment of this neglected tropical disease. Such studies would typically involve assessing the reduction in parasite burden in the spleen and liver of infected animals following treatment.

Anti-inflammatory Efficacy in Animal Models

The anti-inflammatory potential of various pyrazole and pyrazoline derivatives has been extensively studied in preclinical animal models. researchgate.netnih.govrjpbr.comnih.govresearchgate.net A widely used and well-established model for assessing acute inflammation is the carrageenan-induced paw edema model in rats. nih.govresearchgate.net This model allows for the evaluation of a compound's ability to reduce the inflammatory response, which is characterized by swelling and edema.

Several studies have demonstrated the in vivo anti-inflammatory activity of pyrazole-containing compounds in the carrageenan-induced paw edema model. researchgate.netnih.govrjpbr.comnih.govresearchgate.net For instance, certain pyrazoline derivatives have been shown to be potent inhibitors of paw edema, with some compounds exhibiting activity comparable to or greater than that of the standard non-steroidal anti-inflammatory drug (NSAID), indomethacin. nih.gov While these studies provide strong evidence for the anti-inflammatory potential of the pyrazole scaffold, specific investigations into the efficacy of this compound derivatives in this and other models of inflammation are needed to fully characterize their therapeutic potential.

Table 2: Preclinical Models for Evaluating Anti-inflammatory Activity

| Animal Model | Type of Inflammation | Key Parameters Measured | Relevance |

|---|---|---|---|

| Carrageenan-induced paw edema | Acute | Paw volume/swelling | Standard model for screening NSAID-like activity |

| Cotton pellet-induced granuloma | Chronic | Weight of granulomatous tissue | Assesses efficacy against proliferative phase of inflammation |

| Adjuvant-induced arthritis | Chronic (autoimmune) | Paw swelling, arthritis score, inflammatory markers | Models aspects of rheumatoid arthritis |

Computational Chemistry and Molecular Modeling of 2 1h Pyrazol 4 Yl Morpholine Analogs

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This technique is instrumental in predicting the binding affinity and mode of interaction between 2-(1H-Pyrazol-4-yl)morpholine analogs and their biological targets.

Research has demonstrated the utility of molecular docking in identifying potential inhibitors for a range of diseases. For instance, in the pursuit of novel treatments for Alzheimer's disease, molecular docking studies of pyrazoline derivatives have been conducted to investigate their binding interactions with acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), two key enzymes in the disease pathology. nih.govnih.gov These simulations have revealed crucial binding interactions within the active sites of these enzymes, with some compounds exhibiting dual inhibitory activity. nih.gov

Similarly, in the context of anticancer drug discovery, molecular docking has been employed to evaluate pyrazoline derivatives as potential inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. ekb.eg The docking results, which are often in good agreement with in vitro assays, highlight the hydrogen bonding and other short-contact interactions with key amino acid residues that are crucial for inhibitory activity. ekb.eg Furthermore, pyrazole-based compounds have been screened against Cyclin-Dependent Kinase 8 (CDK8), a key enzyme implicated in cancer progression, using high-throughput virtual screening and molecular docking to identify novel inhibitors. researchgate.net

The following table summarizes the results of molecular docking studies for various pyrazole (B372694) and morpholine-containing compounds against different biological targets.

| Compound Class | Target Protein | Key Findings |

| Pyrazoline derivatives | Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) | Identification of dual inhibitors with specific binding interactions in the active sites. nih.govnih.gov |

| Pyrazoline derivatives | Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase | Prediction of inhibitory activity through hydrogen bonding and short-contact interactions with key amino acids. ekb.eg |

| Pyrazole-based compounds | Cyclin-Dependent Kinase 8 (CDK8) | Identification of novel inhibitors through high-throughput virtual screening. researchgate.net |

| Pyrazoline based compounds | Monoamine Oxidase B (MAO-B) | Structure-based virtual screening led to the identification of selective and reversible inhibitors. nih.gov |

| Pyrazolylpyrazoline derivatives | Plasmodium falciparum Dihydrofolate Reductase-Thymidylate Synthase (Pf-DHFR-TS) and Leishmanial Pteridine Reductase 1 (PTR1) | Docking studies rationalized the observed antimalarial and antileishmanial activities. nih.gov |

Molecular Dynamics (MD) Simulations for Ligand-Protein Complex Stability

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. In the context of drug discovery, MD simulations are employed to assess the stability of ligand-protein complexes predicted by molecular docking and to gain a more dynamic understanding of the binding interactions.

For pyrazole-containing compounds, MD simulations have been instrumental in confirming the stability of their binding to various protein targets. For example, MD simulations have been used to explore the binding mode of pyrazole-containing imide derivatives with Heat Shock Protein 90α (Hsp90α), a potential drug target in cancer therapy. nih.gov These simulations provide insights into the dynamic behavior of the ligand within the binding pocket and help to validate the docking poses.

In the development of dual-acting antimalarial and antileishmanial agents, MD simulations have confirmed the stable and high-potential binding of pyrazolylpyrazoline derivatives against leishmanial Pteridine Reductase 1 (PTR1). nih.govresearchgate.net The stability of the complex is often assessed by analyzing parameters such as the root-mean-square deviation (RMSD) of the protein and ligand, the root-mean-square fluctuation (RMSF) of individual residues, and the number of hydrogen bonds maintained over the simulation time. researchgate.net

The following table presents a summary of the applications of MD simulations in studying the stability of protein-ligand complexes involving pyrazole derivatives.

| Compound Class | Target Protein | Simulation Time | Key Stability Indicators |

| Pyrazole-containing imide derivatives | Heat Shock Protein 90α (Hsp90α) | Not specified | Exploration of the most likely binding mode. nih.gov |

| Pyrazolylpyrazoline derivatives | Leishmanial Pteridine Reductase 1 (PTR1) | 50 ns | Stable and high potential binding, confirmed by RMSD, RMSF, and hydrogen bond analysis. nih.govresearchgate.net |

| Pyrrolo[1,2-a]quinazoline derivative | DNA gyrase B of Mycobacterium tuberculosis | Not specified | Study of ligand-enzyme interactions and complex stability. nih.gov |

| Oxazinethione derivatives | Not specified | 100 ns | Assessment of the stability of the ligand-protein complex. mdpi.com |

Pharmacophore Modeling and Virtual Screening for Novel Lead Identification

Pharmacophore modeling is a computational approach that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. This model can then be used as a 3D query to search large chemical databases for novel compounds with the potential to exhibit similar activity, a process known as virtual screening.

For pyrazole-containing scaffolds, pharmacophore modeling and virtual screening have been successfully applied to identify novel inhibitors for various targets. For instance, a structure-based virtual screening of an in-house library led to the identification of selective and reversible pyrazoline-based inhibitors of monoamine oxidase B (MAO-B). nih.gov This approach significantly narrows down the number of compounds that need to be synthesized and tested experimentally, thus saving time and resources.

High-throughput virtual screening (HTVS) has also been employed to discover new pyrazole-based inhibitors of CDK8. researchgate.net By screening a large database of pyrazole compounds, researchers were able to identify several potential inhibitors with favorable pharmacokinetic profiles. researchgate.net The morpholine (B109124) moiety itself is considered a "privileged pharmacophore" due to its ability to enhance potency through molecular interactions and to modulate pharmacokinetic properties. nih.gov

The following table outlines the use of pharmacophore modeling and virtual screening in the discovery of novel leads based on the pyrazole and morpholine scaffolds.

| Scaffolding | Target | Screening Method | Outcome |

| Pyrazoline | Monoamine Oxidase B (MAO-B) | Structure-based virtual screening | Identification of selective and reversible inhibitors. nih.gov |

| Pyrazole | Cyclin-Dependent Kinase 8 (CDK8) | High-Throughput Virtual Screening (HTVS) | Discovery of new inhibitors with favorable ADME properties. researchgate.net |

| Morpholine | Various targets | Not specified | Recognized as a privileged pharmacophore for enhancing potency and modulating pharmacokinetics. nih.gov |

| Pyrrolo[1,2-a]quinazoline | DNA gyrase B of Mycobacterium tuberculosis | Molecular docking-based virtual screening | Identification of a potential inhibitor from a large ligand database. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of a series of compounds with their biological activity. By identifying the key molecular descriptors that influence activity, QSAR models can be used to predict the activity of newly designed compounds and to guide the optimization of lead molecules.

For derivatives containing morpholine and pyrazole moieties, QSAR analyses have been performed to understand the structural requirements for their biological activities. For example, a QSAR study on a series of 1-[2-(R-phenylimino)-4-methyl-3-(3-[morpholine-4-yl]propyl)-2,3-dihydro-1,3-thiazol-5-yl]ethane-1-one derivatives as potential antioxidants revealed that parameters such as polarization, dipole moment, lipophilicity, and the size of the molecule have a significant effect on their antioxidant activity. researchgate.netpensoft.netresearchgate.net The study found that antioxidant activity increases with a decrease in molecular area, volume, and lipophilicity, and an increase in the magnitude of the dipole moment. researchgate.netpensoft.netresearchgate.net

In another study, a hybrid 3D-QSAR approach was used to design potent Polo-like kinase 1 (PLK1) inhibitors based on aminopyrimidinyl pyrazole analogs. nih.gov The developed CoMFA and CoMSIA models showed good statistical results and were used to propose new, more potent inhibitors. nih.gov

The following table summarizes the key findings from QSAR studies on morpholine and pyrazole-containing compounds.

| Compound Series | Biological Activity | Key Molecular Descriptors | QSAR Model Findings |

| 1-[2-(R-phenylimino)-4-methyl-3-(3-[morpholine-4-yl]propyl)-2,3-dihydro-1,3-thiazol-5-yl]ethane-1-one derivatives | Antioxidant | Polarization, dipole moment, lipophilicity, molecular size and branching. researchgate.netpensoft.net | Activity increases with decreased area, volume, and lipophilicity, and increased dipole moment. researchgate.netpensoft.net |

| Aminopyrimidinyl pyrazole analogs | PLK1 Inhibition | Steric, electrostatic, and hydrophobic fields. nih.gov | Developed hybrid CoMFA and CoMSIA models to design more potent inhibitors. nih.gov |

Theoretical Analysis of Electronic Structure and Reactivity

Theoretical analysis, often employing Density Functional Theory (DFT), provides a fundamental understanding of the electronic structure, stability, and reactivity of molecules. For this compound analogs, these calculations can elucidate various molecular properties that are crucial for their biological activity.

Studies on pyrazole-containing morpholine moiety compounds have utilized DFT calculations to investigate their spectroscopic and molecular structural properties. asianpubs.orgresearchgate.net These theoretical calculations, often performed at the B3LYP/6-311G(d,p) level, are compared with experimental data from UV-vis, FT-IR, and NMR analyses to validate the computational models. asianpubs.orgresearchgate.netasianpubs.org The theoretical band gap, for instance, can suggest the stability and reactivity of the compound. asianpubs.orgasianpubs.org

Furthermore, the analysis of the charge distribution and molecular electrostatic potential (MEP) can identify the active areas of the molecule, while Natural Bond Orbital (NBO) analysis can clarify donor-acceptor interactions. asianpubs.orgresearchgate.netasianpubs.org The electronic transition of the molecule can be confirmed using the time-dependent density functional theory (TD-DFT) approach. asianpubs.orgresearchgate.netasianpubs.org

The following table highlights the key parameters and insights gained from the theoretical analysis of pyrazole-morpholine derivatives.

| Compound | Computational Method | Key Parameters Investigated | Insights Gained |

| 4-(4,5-dihydro-3-(4-morpholinophenyl)-1H-pyrazol-5-yl)-N,N-dimethylbenzenamine (DMH) | DFT (B3LYP/6-311G(d,p)) | UV-vis, FT-IR, NMR, NBO, TD-DFT, band gap, MEP. asianpubs.orgresearchgate.net | Confirmation of spectroscopic data, understanding of donor-acceptor interactions, electronic transitions, stability, and active areas. asianpubs.orgresearchgate.net |

| 4-(4-(4,5-dihydro-5-(4-isopropylphenyl)-1H-pyrazol-3-yl)-phenyl)morpholine (IPH) | DFT (B3LYP/6-311G(d,p)) | UV-Vis, FT-IR, NMR, NBO, PED, GIAO, TD-DFT, band gap, MEP, ELF, LOL. asianpubs.orgresearchgate.net | Determination of biological behavior and stability, prediction of reactive sites. asianpubs.orgresearchgate.net |

| Various pyrazole derivatives | DFT | Electronic and spectroscopic properties. researchgate.net | Understanding of distinguishing features, metal affinity, and conductivity properties. researchgate.net |

Drug Discovery and Lead Optimization Efforts Featuring the 2 1h Pyrazol 4 Yl Morpholine Scaffold

Identification of Novel Lead Compounds and Hit-to-Lead Strategies

The journey from an initial "hit" compound, often identified through high-throughput screening, to a viable "lead" compound is a critical phase in drug discovery. tandfonline.com This process, known as the hit-to-lead (H2L) stage, involves confirming the structure-activity relationship (SAR) and conducting an early assessment of the compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties.

In the context of pyrazole-containing scaffolds, a common strategy involves taking an identified hit from a screening campaign and systematically designing a library of analogues to explore the chemical space around the core structure. For instance, in the development of novel dipeptidyl peptidase-IV (DPP-IV) inhibitors for diabetes, a pyrazoline-based hit, KB-10, was used as the starting point for the design of a library of new compounds. These analogues were then initially screened based on in silico parameters and docking scores to prioritize synthesis and subsequent in vitro evaluation. This approach led to the identification of several potent compounds with IC50 values in the nanomolar range. tandfonline.com

Another key aspect of the hit-to-lead process is the initial improvement of ADME properties. Early ADME assessment helps to eliminate compounds with undesirable pharmacokinetic profiles, saving resources for more promising candidates. spirochem.com For pyrazoline derivatives, in silico ADME prediction has been successfully employed to evaluate their potential as drug candidates at an early stage. nih.gov

Scaffold Hopping and Bioisosteric Replacements for Enhanced Properties

Scaffold hopping is a powerful strategy in medicinal chemistry used to identify structurally novel compounds with similar biological activity to a known active compound. nih.govnih.gov This approach can lead to compounds with improved properties, such as enhanced potency, better selectivity, or a more favorable intellectual property position. nih.gov

An example of a scaffold hopping strategy can be seen in the development of proteasome inhibitors. In one study, a 2-phenylimidazo[1,2-a]pyrimidine scaffold was systematically replaced with ten other bicyclic scaffolds to identify compounds with improved solubility. This extensive exercise led to the discovery of a preclinical candidate with significantly better aqueous and Fed-State Simulated Intestinal Fluid (FaSSIF) solubility. dundee.ac.uk

Bioisosteric replacement, the substitution of one atom or group of atoms with another that has similar physical or chemical properties, is another widely used technique to optimize drug candidates. researchgate.net The goal is to create a new molecule with similar biological properties but improved potency, selectivity, or pharmacokinetic profile. nih.gov

In the realm of morpholine-containing compounds, bioisosteric replacement has been effectively used to enhance selectivity. For example, in a series of pyrazolopyrimidine inhibitors of mTOR, replacing the morpholine (B109124) ring with bridged morpholine analogues led to a dramatic improvement in selectivity over the related kinase PI3Kα. Some analogues exhibited up to a 26,000-fold increase in selectivity. researchgate.net The pyrazole (B372694) ring itself can also be considered a bioisostere for an amide group, a substitution that can influence potency and other molecular properties. asianpubs.org

Optimization Strategies for Potency, Selectivity, and Drug-Likeness

Potency Enhancement: Structure-guided design is a key strategy for improving potency. In the optimization of pyrazolo[1,5-a]pyrimidine B-Raf kinase inhibitors, X-ray crystallography was used to guide the introduction of groups at the 2-position of the scaffold that could interact with the kinase hinge region. This led to a significant enhancement in both enzymatic and cellular potency.

Selectivity Improvement: Achieving selectivity for the target protein over other related proteins is crucial for minimizing off-target effects. As mentioned earlier, modifications to the morpholine ring in mTOR inhibitors, such as the introduction of bridged structures, have proven highly effective in improving selectivity. researchgate.net Molecular modeling suggested that a single amino acid difference between the target kinase (mTOR) and a related off-target kinase (PI3K) created a deeper pocket in mTOR that could accommodate the bulkier bridged morpholines, thus accounting for the profound selectivity. researchgate.net

Enhancing Drug-Likeness: Drug-likeness refers to a balance of molecular properties, including lipophilicity, molecular weight, and solubility, that influence a compound's suitability as a drug. A key strategy for improving drug-likeness is to reduce lipophilicity, which can often lead to improved solubility. In the development of proteasome inhibitors, a "property forecast index" (PFI), which combines lipophilicity (ChromLogD) and the number of aromatic rings, was used to guide the design of new scaffolds with a lower propensity for poor solubility. dundee.ac.uk

Improving ADME (Absorption, Distribution, Metabolism, Excretion) Properties through Rational Design

A significant number of drug candidates fail in clinical trials due to poor pharmacokinetic properties. nih.gov Therefore, optimizing ADME properties is a critical component of the lead optimization process.

Solubility Enhancement: As discussed, reducing lipophilicity is a common strategy to improve aqueous solubility. This can be achieved through various means, including scaffold hopping to less lipophilic cores or the introduction of polar functional groups. The successful scaffold hopping from a 2-phenylimidazo[1,2-a]pyrimidine to a more soluble bicyclic system in the development of proteasome inhibitors serves as a prime example. dundee.ac.uk

In Silico ADME Prediction: Computational tools are increasingly used in the early stages of drug discovery to predict the ADME properties of virtual compounds. This allows medicinal chemists to prioritize the synthesis of compounds with a higher probability of having favorable pharmacokinetic profiles. For a series of novel 1,3,5-trisubstituted-2-pyrazoline derivatives, in silico ADME prediction using software like QikProp was employed to assess their pharmacokinetic viability. The study predicted that all the synthesized derivatives would successfully pass the pharmacokinetic barriers of absorption, distribution, metabolism, and elimination. nih.gov

Metabolic Stability: The morpholine moiety, while often beneficial for solubility, can be metabolically labile. enamine.net Bioisosteric replacement of the morpholine ring with more metabolically stable analogues is a strategy to address this potential liability. enamine.net

The following table provides examples of how modifications to pyrazole and morpholine-containing scaffolds can impact their biological activity and properties.

| Compound/Scaffold | Target | Key Optimization Strategy | Outcome |

| Pyrazoline derivatives | DPP-IV | Hit-to-lead optimization from hit KB-10 | Identification of potent inhibitors (e.g., KB-23, IC50 = 0.10 µM) tandfonline.com |

| 2-Phenylimidazo[1,2-a]pyrimidine | Proteasome | Scaffold hopping | Improved aqueous and FaSSIF solubility dundee.ac.uk |

| Pyrazolopyrimidine | mTOR | Bioisosteric replacement of morpholine with bridged morpholines | Up to 26,000-fold increase in selectivity over PI3Kα researchgate.net |

| Pyrazolo[1,5-a]pyrimidine | B-Raf kinase | Structure-guided design | Enhanced enzyme and cellular potency |

| 1,3,5-Trisubstituted-2-pyrazolines | MAO-A | In silico ADME prediction | Favorable predicted pharmacokinetic profiles nih.gov |

Future Perspectives and Research Opportunities in 2 1h Pyrazol 4 Yl Morpholine Chemistry

Exploration of New Biological Targets and Therapeutic Applications

The therapeutic potential of pyrazole (B372694) and morpholine (B109124) derivatives is extensive, with established activities including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. asianpubs.orgresearchgate.netnih.gov Future research on 2-(1H-Pyrazol-4-yl)morpholine and its analogs is expected to build upon this foundation to identify novel biological targets and expand their therapeutic utility.

Oncology: In the realm of oncology, derivatives of pyrazole-morpholine have already shown promise. For instance, certain dihydropyrazole derivatives containing a morpholine moiety have been synthesized and evaluated as potent inhibitors of the APC-Asef interaction, which is implicated in promoting colon cancer proliferation and invasion. nih.gov Furthermore, thiazolyl-pyrazoline hybrids incorporating a morpholine ring have been investigated as dual inhibitors of EGFR and HER2, both of which are key targets in cancer therapy. nih.gov Future work could focus on identifying other kinases or signaling pathways that are modulated by this compound derivatives. The development of pyrazole-based inhibitors for targets like PI3K and tubulin is an active area of research, and morpholine-benzimidazole-pyrazole hybrids have been identified as potent tubulin polymerization inhibitors. nih.gov

Neurodegenerative Diseases: Both pyrazole and morpholine scaffolds have been individually explored for their potential in treating neurodegenerative disorders. tandfonline.commdpi.comresearchgate.net Pyrazoline derivatives are known to exhibit inhibitory effects on monoamine oxidases (MAOs), enzymes implicated in the pathophysiology of psychiatric and neurological disorders. bohrium.com Morpholine-containing compounds are also being investigated for their ability to modulate key enzymes in neurodegenerative processes, such as cholinesterases. tandfonline.com The combination of these two pharmacophores in this compound presents a compelling case for exploring its potential against targets relevant to Alzheimer's and Parkinson's diseases. nih.govmdpi.com